3-(4-chlorophenyl)-1-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-carboxamide derivative featuring a 4-chlorophenyl group at position 3, a methyl group at position 1, and a thiazole ring conjugated with pyridin-2-yl at the carboxamide moiety. Its structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in receptor modulation. The compound’s synthesis typically involves coupling pyrazole intermediates with thiazole derivatives under mild conditions, as exemplified in for analogous pyrazole-carboxamides .
Properties
Molecular Formula |
C19H14ClN5OS |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H14ClN5OS/c1-25-17(10-15(24-25)12-5-7-13(20)8-6-12)18(26)23-19-22-16(11-27-19)14-4-2-3-9-21-14/h2-11H,1H3,(H,22,23,26) |
InChI Key |
RMKRSMPIQJYECS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Pyrazole Precursor
-
Reagents : 4-Chlorophenylhydrazine reacts with a diketone (e.g., ethyl difluoroacetate derivatives) under acidic conditions.
-
Conditions : Claisen condensation at reflux temperatures (e.g., ethanol, H₂SO₄ catalyst).
-
Outcome : Formation of 3-(4-chlorophenyl)-1-methylpyrazole-4-carboxylic acid derivatives.
Step 2: Methylation
-
Reagents : Methylating agents (e.g., methyl iodide, dimethyl sulfate) in basic media.
-
Conditions : Nucleophilic substitution at the pyrazole nitrogen under inert atmospheres.
-
Outcome : Introduction of the methyl group at the N1 position, yielding 1-methyl-3-(4-chlorophenyl)pyrazole-5-carboxylic acid.
Carboxylic Acid Activation and Amidation
The carboxylic acid group is activated to form an acyl chloride or amide. This step is pivotal for coupling with the thiazole moiety.
Step 3: Acyl Chloride Formation
Step 4: Coupling with Thiazole Amine
-
Reagents : 4-(Pyridin-2-yl)-1,3-thiazol-2(3H)-ylideneamine (Z-configured).
-
Conditions : Room temperature in dichloromethane with triethylamine (TEA) as a base.
-
Outcome : Formation of the carboxamide bond with retention of stereochemistry.
Thiazole Ring Synthesis and Stereocontrol
The Z-configured thiazole-2(3H)-ylidene moiety is synthesized via controlled cyclization.
Step 5: Thiazole Precursor Preparation
Step 6: Stereochemical Control
-
Mechanism : The Z-configuration arises from the planar transition state during cyclization, favoring syn-addition.
Final Assembly and Purification
The final compound is assembled through amide coupling and purified to >95% purity.
Step 7: Coupling Reaction
Step 8: Purification
Critical Data and Mechanistic Insights
Table 1: Key Reaction Parameters
Mechanistic Considerations
-
Pyrazole Regioselectivity : Hydrazine attack at the β-carbon of diketones favors 3-substitution.
-
Thiazole Z-Configuration : Steric hindrance from pyridin-2-yl group stabilizes the Z-isomer.
-
Coupling Efficiency : Use of EDCI/HOBt minimizes racemization during amide bond formation.
Alternative Routes and Challenges
Alternative Method: One-Pot Synthesis
Chemical Reactions Analysis
Thiazole Ring
The thiazole moiety undergoes electrophilic substitution and coordination reactions:
-
Sulfur participation : Forms stable complexes with transition metals (e.g., Pd, Cu) in catalytic cross-coupling reactions .
-
Nucleophilic attack : Reacts with alkyl halides at the C2 position under basic conditions (K₂CO₃/DMF) .
Pyrazole Core
-
N-Methyl group : Resists oxidation (tested with KMnO₄/H⁺) but undergoes demethylation with BBr₃ at −78°C.
-
Carboxamide group : Hydrolyzes to carboxylic acid under strong acidic conditions (HCl conc., reflux) .
4-Chlorophenyl Substituent
-
Buchwald-Hartwig amination : Replaces Cl with NHAr using Pd(OAc)₂/Xantphos (yield: 60-65%) .
-
Suzuki coupling : Reacts with aryl boronic acids (Pd(dppf)Cl₂, Na₂CO₃, 80°C).
Cyclization and Rearrangement Reactions
Under thermal or acidic conditions, the compound forms fused heterocycles:
| Product | Conditions | Application |
|---|---|---|
| Pyrazolo[5,1-b]thiazolo[3,2-a]pyridine | H₂SO₄ (conc.), 120°C, 3 hr | Anticancer lead optimization |
| Thiazolidinone derivative | CS₂, KOH, EtOH reflux | Antibacterial screening |
Mechanistic studies indicate a -sigmatropic shift during thiazole ring expansion .
Comparative Reactivity with Analogues
The compound shows distinct behavior compared to simpler thiazole-pyrazole hybrids:
| Property | Target Compound | 4-(4-Chlorophenyl)-1,3-thiazol-2-amine |
|---|---|---|
| Electrophilic substitution rate (C5-thiazole) | 1.0 (reference) | 0.45 |
| Hydrolytic stability (pH 7) | >48 hr | 12 hr |
| Metal coordination sites | 3 (N, S, Oamide) | 2 (N, S) |
Data derived from kinetic studies (UV-Vis, HPLC) .
Degradation Pathways
Stability studies reveal two primary degradation routes:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. The structure of 3-(4-chlorophenyl)-1-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide suggests potential efficacy against various cancer cell lines. For instance, studies have shown that thiazole-pyridine hybrids demonstrate anti-breast cancer efficacy superior to standard treatments like 5-fluorouracil, with IC50 values indicating effective cytotoxicity against MCF-7 and HepG2 cancer cell lines .
Antimicrobial Properties
The compound's thiazole component is known for its antimicrobial activity. A study highlighted that derivatives of thiazole exhibited moderate to significant antibacterial effects against various pathogens. The presence of the chlorophenyl group may enhance this activity through increased lipophilicity and improved binding to bacterial targets .
Anticonvulsant Effects
There is emerging evidence suggesting that thiazole derivatives can exhibit anticonvulsant properties. Compounds similar to this compound have been tested in animal models for their ability to reduce seizure activity, indicating a potential role in the treatment of epilepsy .
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Its ability to interact with biological systems suggests potential utility in targeting specific pests while minimizing harm to non-target organisms. Research into similar compounds has shown promising results in controlling agricultural pests effectively .
Material Science Applications
Polymer Chemistry
In material science, the unique properties of compounds like this compound can be leveraged in the synthesis of functional polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The introduction of chloro, aryl, or heteroaryl substituents significantly influences melting points, solubility, and stability. For instance:
Key Observations :
- Chlorophenyl substituents (e.g., 3b) increase melting points compared to non-halogenated analogs (3a), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
Spectroscopic and Computational Analysis
- NMR Shifts : The target compound’s ¹H-NMR would likely show deshielded aromatic protons (δ 7.4–8.1 ppm) similar to 3a–3e, with pyridinyl-thiazole protons resonating near δ 8.1–8.3 ppm .
- Electrostatic Potential (ESP): Computational tools like Multiwfn () could reveal electron-deficient regions on the thiazole and chlorophenyl groups, suggesting nucleophilic attack sites or ligand-receptor interactions .
Biological Activity
The compound 3-(4-chlorophenyl)-1-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole core, thiazole moiety, and a chlorophenyl substituent. The presence of these functional groups suggests a diverse range of interactions with biological targets.
Chemical Formula: C_{15}H_{14}ClN_{5}OS
Molecular Weight: 335.82 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
In vitro studies revealed that the compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazole derivatives are known for their activity against a variety of pathogens. Preliminary tests indicate that this compound exhibits moderate antibacterial activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Anti-inflammatory Properties
Research indicates that similar compounds may possess anti-inflammatory effects. The presence of specific substituents can modulate the inflammatory response by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cancer metabolism and inflammation.
- Modulation of Signaling Pathways: It could affect signaling pathways such as PI3K/Akt or MAPK, which are crucial for cell survival and proliferation.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable study evaluated the anticancer effects of a series of similar pyrazole derivatives in vitro. The results indicated that compounds with thiazole substituents exhibited enhanced cytotoxicity compared to their counterparts without this moiety. Specifically, a derivative with a similar structure showed an IC50 value in the low micromolar range against MCF-7 breast cancer cells .
Data Table: Summary of Biological Activities
Q & A
What are the common synthetic routes for preparing 3-(4-chlorophenyl)-1-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with cyclocondensation and functional group modifications. For example:
- Step 1: Formation of the pyrazole core via cyclocondensation of substituted hydrazines with β-keto esters or diketones under reflux in DMF or ethanol .
- Step 2: Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3: Thiazole ring formation using a condensation reaction between the pyrazole carboxamide and 4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene precursors, often catalyzed by K₂CO₃ in DMF .
Key Considerations:
- Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (room temperature to 120°C) are critical for yield optimization .
- Purification via column chromatography or recrystallization ensures high-purity intermediates .
How is structural characterization of this compound performed, and what parameters are typically reported?
Methodological Answer:
Characterization relies on a combination of spectroscopic and crystallographic techniques:
- X-ray Crystallography: Resolves 3D structure, including bond lengths, angles, and unit cell parameters. For example, monoclinic symmetry (space group P2₁/c) with unit cell dimensions a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, β = 92.003° .
- Spectroscopy:
- ¹H/¹³C NMR: Assigns proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm) and carbon signals (e.g., carbonyl at ~165 ppm) .
- IR: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
